molecular formula C9H8N2O4S B12885632 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid CAS No. 34797-30-3

4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid

Cat. No.: B12885632
CAS No.: 34797-30-3
M. Wt: 240.24 g/mol
InChI Key: KWRIUSHKXZNKQX-UHFFFAOYSA-N
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Description

4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a heterocyclic compound that features a pyrazole ring fused with a benzenesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields range from 78% to 92% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials would be key considerations for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted pyrazole compounds.

Scientific Research Applications

4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential antimicrobial activity set it apart from other similar compounds.

Properties

CAS No.

34797-30-3

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

4-(5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C9H8N2O4S/c12-9-5-6-10-11(9)7-1-3-8(4-2-7)16(13,14)15/h1-4,6H,5H2,(H,13,14,15)

InChI Key

KWRIUSHKXZNKQX-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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